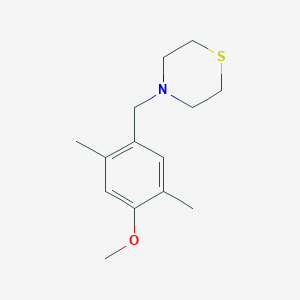

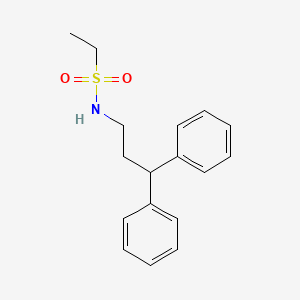

![molecular formula C19H22N4 B5834009 5-methyl-3-(4-methylphenyl)-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5834009.png)

5-methyl-3-(4-methylphenyl)-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been found to have significant biological activities . They are the dominant motif of many drugs; for instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through various methods. One such method involves the use of N-aminopyridinium ylides in a [3 + 2]-cycloaddition with ynals to build the pyrazolo[1,5-a]pyridine core while introducing a cyano group .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines can vary widely depending on the specific compound and the conditions under which the reactions are carried out .Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrimidine Derivatives

Pyrimidine derivatives are important in various fields of chemistry and medicine. The compound can be used as a starting material or intermediate in the synthesis of these derivatives. For instance, it can undergo reactions involving oxidative annulation or multicomponent coupling to create structurally diverse pyrimidines, which are valuable in drug development and materials science .

Anticancer Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold is a key structure in the development of kinase inhibitors, which are crucial in cancer treatment. This compound, due to its structural similarity to ATP, can mimic hinge region binding interactions in kinase active sites, leading to the development of targeted therapies for various cancers .

Organic Synthesis Methodologies

In organic synthesis, this compound can be utilized to explore new methodologies for constructing complex molecules. Its reactivity can be harnessed in reactions such as oxidative dehydrogenation, annulation, and aromatization, contributing to the advancement of synthetic chemistry techniques .

Pharmacological Research

Due to its structural features, this compound can serve as a pharmacophore in the design of new drugs. Its modification through focused chemical alteration can lead to the discovery of novel pharmacologically active agents, particularly in the realm of central nervous system disorders and inflammation .

Material Science Applications

In material science, pyrimidine derivatives play a role in the creation of new materials with specific properties. The compound can be a precursor in the synthesis of organic semiconductors, dyes, and other materials that require a stable pyrimidine ring as part of their architecture .

Chemical Database Enrichment

This compound, along with its derivatives, can be cataloged in chemical databases, aiding researchers in identifying potential suppliers and understanding its biological and physical properties. This contributes to the broader scientific community by providing accessible information for future research .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-methyl-3-(4-methylphenyl)-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4/c1-14-6-8-16(9-7-14)17-13-20-23-18(12-15(2)21-19(17)23)22-10-4-3-5-11-22/h6-9,12-13H,3-5,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXUPILGQLUQKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(5-nitro-2-thienyl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5833946.png)

![3-(4-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5833947.png)

![1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B5833955.png)

![4-[5-(2-fluorophenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5833995.png)

![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5834001.png)

![6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5834020.png)